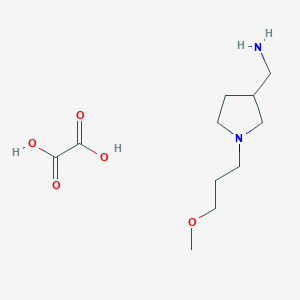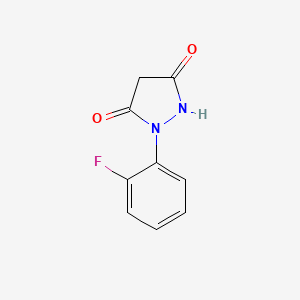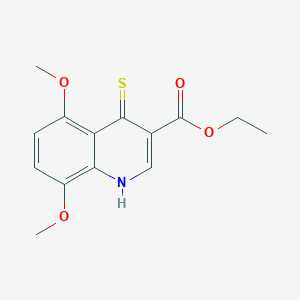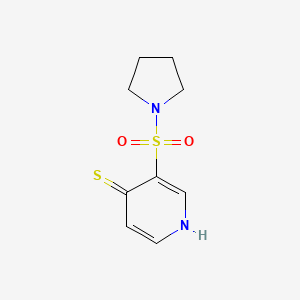
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate: is a chemical compound with the molecular formula C11H22N2O5. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxypropyl group and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate typically involves the reaction of pyrrolidine derivatives with methoxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methanamine to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine hydrochloride
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine sulfate
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine phosphate
Comparison: Compared to its similar compounds, (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate exhibits unique properties due to the presence of the oxalate salt. This influences its solubility, stability, and reactivity, making it particularly suitable for certain applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H22N2O5 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine;oxalic acid |
InChI |
InChI=1S/C9H20N2O.C2H2O4/c1-12-6-2-4-11-5-3-9(7-10)8-11;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FECXCDDXKCCABY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)
